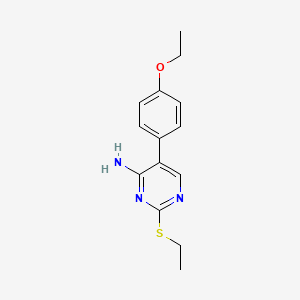![molecular formula C11H15N3O3 B5403666 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5403666.png)
4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid, also known as MPCCA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both a pyrrole and piperazine ring, making it a versatile molecule for various applications.
Mecanismo De Acción
The mechanism of action of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid is based on its ability to bind to biological molecules and undergo a conformational change, resulting in a change in fluorescence. The change in fluorescence is used to monitor the binding of molecules to proteins or DNA, providing valuable information about the interaction between the two molecules.
Biochemical and Physiological Effects:
4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a synthetic molecule that has been designed specifically for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid in lab experiments is its high sensitivity and selectivity for various biological molecules. It is also relatively easy to synthesize and modify, making it a versatile molecule for various applications. However, one limitation of using 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid is its potential toxicity to living organisms, which limits its use in in vivo studies.
Direcciones Futuras
There are several future directions for the use of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid in scientific research. One potential application is in the development of new biosensors for the detection of various analytes. 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid can also be modified to increase its selectivity and sensitivity for specific biological molecules, making it a valuable tool for studying protein-protein interactions and DNA-protein interactions. Additionally, the development of new synthetic methods for 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid could lead to the discovery of new compounds with even more unique properties.
Métodos De Síntesis
The synthesis of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid involves the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction proceeds via the formation of an amide bond between the two molecules, resulting in the formation of 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid has been extensively used in scientific research for its ability to act as a fluorescent probe for various biological molecules. It has been used to study the interactions between proteins and DNA, as well as the binding of small molecules to proteins. 4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid has also been used in the development of biosensors for the detection of various analytes.
Propiedades
IUPAC Name |
4-(4-methyl-1H-pyrrole-2-carbonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-4-8(13-5-7)10(15)14-3-2-12-9(6-14)11(16)17/h4-5,9,12-13H,2-3,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPALMYCMZKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N2CCNC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)
![(1R*,2S*,4R*)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5403597.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5403602.png)
![N-{3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl}acetamide](/img/structure/B5403612.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5403620.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5403640.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5403652.png)
![(2R*,3R*)-3-amino-1'-[(2-ethoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5403656.png)
![5-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5403662.png)
![3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5403673.png)
![1-(4-amino-5-cyanopyrimidin-2-yl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5403680.png)
